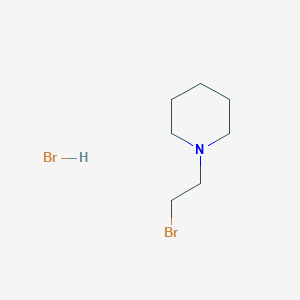

1-(2-Bromoethyl)piperidine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194924. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromoethyl)piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.BrH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOIXQFVMBDUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498363 | |

| Record name | 1-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89796-22-5 | |

| Record name | 89796-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)piperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(2-Bromoethyl)piperidine Hydrobromide (CAS No. 89796-22-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)piperidine hydrobromide is a heterocyclic organic compound featuring a piperidine ring substituted with a bromoethyl group. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of more complex molecules with potential pharmacological activities. Its bifunctional nature, possessing both a nucleophilic tertiary amine (in its free base form) and a reactive alkyl bromide, makes it a versatile building block for the introduction of the piperidinoethyl moiety into various molecular scaffolds. The piperidine ring itself is a well-recognized "privileged scaffold" in medicinal chemistry, found in a wide array of approved drugs and biologically active compounds, highlighting the importance of intermediates like this compound in drug discovery and development.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 89796-22-5 | |

| Molecular Formula | C₇H₁₅Br₂N | |

| Molecular Weight | 273.01 g/mol | |

| Appearance | Solid | |

| Melting Point | 219-220 °C | |

| Synonyms | Piperidine, 1-(2-bromoethyl)-, hydrobromide |

Synthesis and Manufacturing

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and optimization. A common laboratory-scale synthesis involves the reaction of 2-piperidinoethanol with hydrobromic acid.

Experimental Protocol: Synthesis from 2-Piperidinoethanol

Materials:

-

2-Piperidinoethanol

-

Hydrobromic acid (48% aqueous solution)

-

Toluene (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-piperidinoethanol in toluene.

-

Slowly add hydrobromic acid (48%) to the solution.

-

Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap.

-

After the theoretical amount of water has been collected, continue refluxing for an additional period to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid product and wash with a cold, non-polar solvent (e.g., hexane or ether) to remove any unreacted starting material or byproducts.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

Note: This is a generalized procedure and may require optimization based on the scale and specific laboratory conditions. Appropriate safety precautions should be taken when handling corrosive and reactive reagents like hydrobromic acid.

Role in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as an electrophilic building block for introducing the piperidinoethyl group. The bromoethyl moiety readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the synthesis of a diverse library of compounds with potential therapeutic applications.

General Experimental Workflow for Derivative Synthesis

The following diagram illustrates a generalized workflow for the synthesis of novel derivatives using this compound as a starting material, followed by biological evaluation.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Bromoethyl)piperidine Hydrobromide for Researchers, Scientists, and Drug Development Professionals

An essential building block in medicinal chemistry, 1-(2-Bromoethyl)piperidine hydrobromide serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in drug development.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a bromoethyl group attached to the nitrogen atom of the piperidine ring, with the hydrobromide salt form enhancing its stability and handling properties.

Chemical Structure:

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 89796-22-5 | [1] |

| Molecular Formula | C₇H₁₅Br₂N | [2][3] |

| Molecular Weight | 273.01 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 89-91 °C or 219-220 °C (recrystallized from ethanol) | [1][4] |

| InChI Key | RIOIXQFVMBDUGI-UHFFFAOYSA-N |

Note: The discrepancy in melting point may be due to different crystalline forms or measurement conditions.

Synthesis of this compound

This section details two common laboratory-scale synthetic routes to this compound.

From 1-(2-Phenoxyethyl)piperidine

This method involves the cleavage of the ether linkage in 1-(2-phenoxyethyl)piperidine using hydrobromic acid.[4]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 15 g of 1-(2-phenoxyethyl)piperidine and 30 ml of 40% hydrobromic acid.[4]

-

Heating: Heat the reaction mixture to 150 °C and maintain this temperature with continuous stirring for 7 hours.[4]

-

Work-up:

-

Purification: Recrystallize the residue from 5 ml of ethyl alcohol to yield 15.1 g (79%) of this compound as a solid.[4]

From 2-(Piperidin-1-yl)ethan-1-ol

This alternative synthesis involves the direct bromination of the corresponding alcohol using hydrobromic acid. This method is analogous to the synthesis of similar bromoethyl-substituted heterocyclic hydrobromides.[5]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(piperidin-1-yl)ethan-1-ol in an excess of 48% aqueous hydrobromic acid.[5]

-

Heating: Heat the mixture to reflux and maintain for 24 hours.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove excess hydrobromic acid and water.

-

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Applications in Drug Development

This compound is a versatile building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. The piperidine moiety is a common scaffold in many CNS-active drugs.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its ability to introduce the 2-(piperidin-1-yl)ethyl moiety into a target molecule through nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds.

General Reaction Scheme:

Synthesis of Bioactive Molecules

Derivatives of 1-(2-Bromoethyl)piperidine have been investigated for their potential as antipsychotic agents, often targeting dopamine and serotonin receptors. For instance, it is a key precursor for the synthesis of various substituted piperidines that are evaluated for their affinity to these receptors.

Signaling Pathways of Therapeutic Relevance

Many of the pharmaceutical compounds synthesized using this compound as a precursor target G-protein coupled receptors (GPCRs) in the central nervous system, such as the Dopamine D2 and Serotonin 5-HT2A receptors. Antagonism of these receptors is a common mechanism of action for antipsychotic drugs.

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a Gαi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor Signaling Pathway

The Serotonin 5-HT2A receptor is a Gαq-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Summary:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of novel pharmaceuticals. Its ability to readily introduce the piperidine ethyl moiety makes it a key building block in the synthesis of compounds targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in research and drug development.

References

1-(2-Bromoethyl)piperidine hydrobromide physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for 1-(2-Bromoethyl)piperidine hydrobromide, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a chemical intermediate. Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Br₂N | [1][2][3][4] |

| Molecular Weight | 273.01 g/mol | [1][2][3][4][5] |

| Melting Point | 89-91 °C or 219-220 °C (recrystallized from ethanol) | [2][4][5][6] |

| Appearance | Not explicitly stated, likely a solid. |

Table 2: Chemical and Computational Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89796-22-5 | [1][2][3][4] |

| Exact Mass | 272.955 Da | [4][5] |

| Monoisotopic Mass | 270.95712 Da | [5] |

| Topological Polar Surface Area | 3.2 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Complexity | 69.3 | [5] |

| Covalently-Bonded Unit Count | 2 | [5] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported.[6]

Experimental Procedure:

-

Reaction Setup: 15 g of 1-(2-phenoxyethyl)piperidine is combined with 30 ml of 40% hydrobromic acid in a suitable reaction vessel.

-

Reaction Conditions: The mixture is heated to 150°C and stirred for 7 hours.

-

Work-up:

-

The reaction solution is cooled.

-

20 ml of chloroform is added, and the chloroform layer is separated.

-

The hydrobromic acid layer is concentrated under reduced pressure.

-

-

Purification: The resulting residue is recrystallized from 5 ml of ethyl alcohol.

-

Yield: This process yields 15.1 g (79%) of this compound with a melting point of 89°C to 91°C.[6]

Experimental Workflow Diagram

The following diagram illustrates the synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as an acute oral toxicant (Category 4) and a skin irritant (Category 2).[1][4] The GHS hazard statement is H302: Harmful if swallowed.[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Spectral Data

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material and the final product in the synthesis.

Caption: Logical relationship in the synthesis of the target compound.

References

Technical Guide: Physicochemical Characterization of 1-(2-Bromoethyl)piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 1-(2-Bromoethyl)piperidine hydrobromide, with a primary focus on its melting point. This document summarizes available data, presents detailed experimental protocols for melting point determination, and outlines a general workflow for the preliminary investigation of such a compound in a drug development context.

Physicochemical Data Summary

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Accurate determination of its physical properties, such as the melting point, is a critical first step in its characterization, ensuring purity and consistency for further applications.

Melting Point Data

There is a notable discrepancy in the reported melting point of this compound in available literature. This could be attributed to various factors, including the presence of impurities, different polymorphic forms of the crystal, or variations in experimental methodology. The reported values are summarized in the table below for direct comparison.

| Parameter | Value | Source(s) |

| Melting Point | 89 - 91 °C | PrepChem.com[2] |

| Melting Point | 219 - 220 °C (Solvent: ethanol) | ChemicalBook, ECHEMI, Sigma-Aldrich[3][4][5] |

Other Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H15Br2N[3] |

| Molecular Weight | 273.01 g/mol [5] |

| Exact Mass | 272.955 u[5] |

| Physical Form | Solid |

Experimental Protocols for Melting Point Determination

The following are detailed methodologies for accurately determining the melting point of this compound.

Capillary Method (Pharmacopeia Standard)

This method is a widely accepted standard for melting point determination in pharmaceutical quality control.[6]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or automated instrument)

-

Capillary tubes (closed at one end, 0.8-1.2 mm internal diameter)[6]

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and completely dry, as impurities and residual solvent can depress the melting point and broaden the melting range.[7] If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[7]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The packed sample height should be between 2-3 mm.[8]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a medium rate until the temperature is about 20°C below the expected melting point.[8]

-

Decrease the heating rate to approximately 1°C per minute to ensure thermal equilibrium.[6]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (the clear point).[6]

-

-

Reporting: The melting point should be reported as a range from the onset temperature to the clear point temperature. For a pure compound, this range is typically narrow (0.5-1.0°C).[9]

Hot Stage Microscopy

This method allows for direct visual observation of the melting process.

Apparatus:

-

Microscope equipped with a hot stage

-

Calibrated temperature controller and sensor

-

Microscope slides and cover slips

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered this compound onto a microscope slide.

-

Measurement:

-

Position the slide on the hot stage of the microscope.

-

Begin heating the stage gradually while observing the sample through the microscope.

-

Note the temperature at which the first signs of melting (e.g., rounding of crystal edges, appearance of liquid) are observed.

-

Continue to heat slowly and record the temperature at which the last solid crystal disappears.

-

-

Reporting: As with the capillary method, the melting point is reported as a range of these two temperatures.

Logical Workflow for Compound Investigation

Given that piperidine derivatives are often investigated for their biological activity, particularly as σ1 receptor ligands, the following diagram illustrates a general workflow for the initial stages of such a research project.[10] This workflow is not specific to this compound but represents a logical progression for a compound of its class in a drug development context.

Caption: General workflow for the initial investigation of a novel piperidine derivative.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE | 89796-22-5 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. thinksrs.com [thinksrs.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. d-nb.info [d-nb.info]

Navigating the Solubility of 1-(2-Bromoethyl)piperidine Hydrobromide: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 1-(2-Bromoethyl)piperidine hydrobromide, a key intermediate in various synthetic applications. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a predictive solubility profile based on general chemical principles and analogous compounds. Furthermore, a detailed experimental protocol is presented to enable researchers to precisely determine its solubility in common laboratory solvents, ensuring optimal conditions for its use in drug development and scientific research.

Predicted Solubility Profile

This compound is an amine salt, and its solubility is largely dictated by the polarity of the solvent and the ionic nature of the solute. As a hydrobromide salt, it is expected to exhibit significant solubility in polar protic solvents where the solvent molecules can effectively solvate both the piperidinium cation and the bromide anion through hydrogen bonding and ion-dipole interactions. Its solubility is predicted to decrease in solvents of lower polarity.

A qualitative prediction of solubility in various common laboratory solvents is summarized in the table below. It is important to note that these are estimations, and experimental verification is crucial for precise applications.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High to Moderate | The high polarity and hydrogen bonding capabilities of these solvents are expected to effectively solvate the ionic this compound. A synthesis method notes its recrystallization from ethyl alcohol.[1] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to Low | These solvents have high dielectric constants and can solvate ions to some extent, but lack the hydrogen-bonding donor ability of protic solvents, which may limit the dissolution of the hydrobromide salt. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Very Low | The lower polarity of these solvents makes them less effective at solvating charged species. Some literature mentions using chloroform for extraction after a reaction, suggesting limited solubility of the hydrobromide salt.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Very Low to Insoluble | These solvents have low polarity and are poor at solvating ionic compounds. |

| Hydrocarbons | Hexane, Toluene | Insoluble | As nonpolar solvents, they are unable to overcome the lattice energy of the ionic salt. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selection of laboratory solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, etc., analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Record the exact weight of the compound added to each vial.

-

-

Solvent Addition:

-

Pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial containing the solid.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for at least 4 hours to allow the undissolved solid to settle.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

References

An In-depth Technical Guide on the Stability and Storage of 1-(2-Bromoethyl)piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Bromoethyl)piperidine hydrobromide. Due to a lack of specific published stability studies for this compound, this guide infers potential degradation pathways based on the chemical principles of its constituent functional groups. Furthermore, a detailed, generalized experimental protocol for a forced degradation study is provided to guide researchers in establishing a stability-indicating method for this compound.

Chemical Properties and Structure

This compound is a piperidine derivative with the chemical formula C₇H₁₅Br₂N. It is a hydrobromide salt, which typically enhances the stability and handling of the parent amine. The presence of a bromoethyl group and a piperidine ring dictates its reactivity and potential degradation pathways.

Structure:

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets (SDS).

Data Presentation: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Store in a cool, dry place. Some suppliers recommend room temperature, while others suggest 2-8°C for long-term storage. | To minimize the rate of potential degradation reactions. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the piperidine ring. | |

| Container | Keep container tightly closed. | The compound is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis. | |

| Light Exposure | Store in a light-resistant container or in the dark. | To prevent potential photodegradation. | |

| Incompatible Materials | Avoid strong oxidizing agents. | The piperidine ring is susceptible to oxidation. |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

Hydrolysis

The carbon-bromine bond is susceptible to hydrolysis, particularly in the presence of moisture. This reaction would lead to the substitution of the bromine atom with a hydroxyl group, forming 1-(2-hydroxyethyl)piperidine hydrobromide.[1][2] The rate of hydrolysis can be influenced by pH and temperature.[1][2]

Intramolecular Cyclization (Quaternization)

The lone pair of electrons on the nitrogen atom of the piperidine ring can potentially displace the bromide ion via an intramolecular nucleophilic substitution (SN2) reaction. This would result in the formation of a spirocyclic quaternary ammonium salt, azaspiro[2.5]octanium bromide. This type of cyclization is a known reaction for haloamines.

Oxidation

The piperidine ring, being a secondary amine derivative (in its free base form), is susceptible to oxidation.[3][4][5] Oxidizing agents or atmospheric oxygen over prolonged periods could lead to the formation of N-oxides or other oxidation products.

Photodegradation

Alkyl halides can undergo photodegradation upon exposure to light, particularly UV light.[6][7] This can proceed through radical mechanisms, leading to a variety of degradation products.

Thermal Degradation

At elevated temperatures, organic salts can undergo decomposition. For this compound, this could involve the loss of hydrogen bromide and potential fragmentation of the molecule. The melting point is reported to be around 219-220 °C, and significant thermal degradation would be expected at or above this temperature.[8]

Experimental Protocols: Forced Degradation Study

To establish the intrinsic stability of this compound and develop a stability-indicating analytical method (e.g., HPLC), a forced degradation study should be performed. The following is a generalized protocol based on ICH guidelines.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute to the initial concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute to the initial concentration for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

-

Withdraw samples at various time points for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a thin layer in a petri dish.

-

Expose to a high temperature (e.g., 80°C) in an oven for a specified period (e.g., 48 hours).

-

Dissolve the stressed solid in the initial solvent for analysis.

-

-

Thermal Degradation (Solution):

-

Heat an aliquot of the stock solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

-

Cool the solution before analysis.

-

-

Photostability:

-

Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

Analyze the samples after exposure.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

Peak purity analysis of the parent compound in the stressed samples should be performed to demonstrate the specificity of the method.

-

Mass balance should be calculated to ensure that all degradation products are accounted for.

-

Visualizations

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Diagram of Recommended Storage and Handling Workflow

Caption: Recommended workflow for the storage and handling of the compound.

Disclaimer: The information on degradation pathways and the experimental protocol is provided for guidance and is based on general chemical principles, not on specific experimental data for this compound. Researchers should validate all methods and findings for their specific use case.

References

- 1. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE | 89796-22-5 [amp.chemicalbook.com]

Spectroscopic Analysis of 1-(2-Bromoethyl)piperidine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Bromoethyl)piperidine hydrobromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific salt, this guide presents a detailed analysis based on established spectroscopic principles and data from structurally related compounds. The information herein is intended to support researchers in identifying and characterizing this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent parts: the piperidinium ring and the bromoethyl group.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: D₂O

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.6-3.8 | t | 2H | N-CH₂ -CH₂-Br |

| ~3.4-3.6 | t | 2H | N-CH₂-CH₂ -Br |

| ~3.0-3.5 | m | 4H | Piperidinium C2-H , C6-H |

| ~1.6-1.9 | m | 6H | Piperidinium C3-H , C4-H , C5-H |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The signals for the piperidinium protons are expected to be broad due to the presence of the hydrobromide salt.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: D₂O

| Chemical Shift (δ) ppm | Assignment |

| ~60-65 | N -CH₂-CH₂-Br |

| ~55-60 | Piperidinium C 2, C 6 |

| ~30-35 | N-CH₂-CH₂ -Br |

| ~22-26 | Piperidinium C 3, C 5 |

| ~20-24 | Piperidinium C 4 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkyl) |

| 2700-2400 | Broad, Strong | N⁺-H stretching (ammonium salt) |

| 1470-1440 | Medium | CH₂ bending (scissoring) |

| 650-550 | Strong | C-Br stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

| m/z (amu) | Ion | Notes |

| 192.0493 / 194.0473 | [M+H]⁺ (free base) | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) with approximately 1:1 ratio. |

| 112.1121 | [M+H - Br - C₂H₄]⁺ | Loss of the bromoethyl group. |

| 84.0808 | [Piperidine+H]⁺ | Fragmentation leading to the piperidine ring. |

Experimental Protocols

The following sections detail standard methodologies for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, may be added for chemical shift calibration.

-

Instrument Parameters: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a clear spectrum, 16 to 64 scans are typically averaged.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer acquisition time are required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (approximately 1 mg) in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of about 1 mg/mL. This stock solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer. The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. Key parameters such as the capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum ion intensity and stability. Data is typically collected over a mass range of m/z 50-500.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The isotopic pattern of bromine-containing ions is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

An In-depth Technical Guide to 1-(2-Bromoethyl)piperidine Hydrobromide and its Synonyms in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)piperidine hydrobromide, a key building block in the synthesis of novel therapeutic and diagnostic agents. The document details its chemical properties, synonyms, and, most importantly, its application in the development of high-affinity ligands for the sigma-1 receptor, a promising target in neurodegenerative diseases and oncology. This guide includes detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows to support researchers in their drug discovery and development endeavors.

Chemical Identity and Synonyms

This compound is a versatile reagent used in the alkylation of various nucleophiles to introduce a piperidinoethyl moiety. This structural motif is prevalent in a wide range of biologically active compounds.

Table 1: Chemical Identifiers and Synonyms for this compound

| Property | Value |

| IUPAC Name | 1-(2-bromoethyl)piperidine;hydrobromide |

| Synonyms | β-Piperidinoethyl bromide hydrobromide, 2-Piperidinoethyl bromide hydrobromide, N-(2-Bromoethyl)piperidine hydrobromide |

| CAS Number | 17859-50-6 |

| Molecular Formula | C₇H₁₅Br₂N |

| Molecular Weight | 273.01 g/mol |

| Melting Point | 219-220 °C |

| Appearance | White to off-white crystalline powder |

Applications in the Synthesis of Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses and has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as in cancer. Consequently, the development of selective sigma-1 receptor ligands for both therapeutic and diagnostic (via Positron Emission Tomography - PET) purposes is an active area of research.[1][2][3][4][5]

This compound serves as a critical precursor for the synthesis of numerous piperidine-containing sigma-1 receptor ligands. The piperidine moiety is a common feature in high-affinity ligands for this receptor.

Role in Radiopharmaceutical Development for PET Imaging

A significant application of this compound is in the synthesis of precursors for [¹⁸F]-labeled radiotracers for PET imaging of the sigma-1 receptor in the brain.[6][7][8] PET imaging allows for the non-invasive quantification and visualization of sigma-1 receptor density and occupancy, which can be invaluable for diagnosing diseases, understanding disease progression, and for use as a biomarker in clinical trials.

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound.

Materials:

-

Substrate containing a primary or secondary amine

-

This compound (1.1 - 1.5 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, silica gel for chromatography)

Procedure:

-

To a solution of the amine substrate in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).

-

Add this compound to the mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol for Sigma-1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of newly synthesized compounds for the sigma-1 receptor.[9][10]

Materials:

-

Membrane preparations from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver membranes).

-

Radioligand, such as [³H]-(+)-pentazocine.

-

Synthesized test compounds at various concentrations.

-

Non-specific binding control (e.g., haloperidol at a high concentration).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Filter mats and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of a known sigma-1 ligand like haloperidol.

-

Incubate the plates at 37°C for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

The data is then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Quantitative Data

The following tables summarize key quantitative data for sigma-1 receptor ligands synthesized using this compound or its derivatives, as reported in the scientific literature.

Table 2: Binding Affinities of Representative Piperidine-Containing Sigma-1 Receptor Ligands

| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference |

| 1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | Sigma-1 Receptor | 2.30 | 142-fold | [7] |

| 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | Sigma-1 Receptor | 0.79 | 350-fold | [8] |

| Compound 4b (AD186) | Sigma-1 Receptor | 2.7 | 10-fold | [11][12] |

| Compound 5b (AB21) | Sigma-1 Receptor | 13 | 7.8-fold | [11][12] |

| Compound 8f (AB10) | Sigma-1 Receptor | 10 | 16.5-fold | [11][12] |

Table 3: Radiochemical Data for [¹⁸F]-labeled Piperidine-Based PET Tracers

| Radiotracer | Radiochemical Yield (decay-corrected) | Molar Activity (GBq/μmol) | Reference |

| [¹⁸F]2 | 8-10% | 56-78 | [7] |

| [¹⁸F]19 | 35-60% | 30-55 | [8] |

| [¹⁸F]1 | 13-15% | 32-38 | [6] |

Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor, upon activation by a ligand, can translocate from the mitochondria-associated ER membrane to other cellular compartments where it modulates the function of various proteins, including ion channels and G-protein coupled receptors. This chaperone activity is crucial for maintaining cellular homeostasis and protecting against cellular stress.[13][14]

Caption: Sigma-1 Receptor Signaling Pathway Activation.

Experimental Workflow for Radiotracer Synthesis and Evaluation

The development of a novel PET radiotracer involves a multi-step process, from the synthesis of a precursor molecule to in vivo imaging studies.

Caption: Workflow for PET Radiotracer Development.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. "Role of Sigma-1 Receptors in Neurodegenerative Diseases" by Linda Nguyen, Brandon P. Lucke-Wold et al. [touroscholar.touro.edu]

- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 4. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

1-(2-Bromoethyl)piperidine hydrobromide safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for 1-(2-Bromoethyl)piperidine hydrobromide

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 89796-22-5), designed for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure safe handling, storage, and emergency response.

Chemical and Physical Properties

This compound is a chemical intermediate used in laboratory research.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 89796-22-5 | [1][2][3] |

| Molecular Formula | C7H15Br2N | [1][2][4] |

| Molecular Weight | 273.01 g/mol | [1][2] |

| Appearance | Powder | [3] |

| Melting Point | 219-220 °C | [2] |

| Polar Surface Area | 3.2 Ų | [2] |

| Synonyms | 1-(2-Bromoethyl)piperidine HBr, Piperidine, 1-(2-bromoethyl)-, hydrobromide | [2] |

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.[1][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Label Elements:

Toxicological Profile and Potential Metabolic Pathways

Direct toxicological studies on this compound are not extensively detailed in the provided results. However, its health effects are established through GHS classifications, indicating it is harmful if swallowed or inhaled and causes significant skin, eye, and respiratory irritation.[1][3][5]

The toxicity of related bromo-organic compounds often involves metabolic activation into reactive intermediates.[6] While the specific pathway for this compound is not documented, a generalized metabolic pathway for bromoalkanes involves two primary routes: oxidation by cytochrome P-450 (CYP450) and conjugation with glutathione (GSH) mediated by glutathione S-transferase (GST).[6] Both pathways can produce reactive electrophilic intermediates capable of binding to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[6]

Precautionary Measures and First Aid

Strict adherence to precautionary statements is essential for minimizing risk.

| Category | Precautionary Statements |

| Prevention | P261, P264, P270, P271, P280 |

| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362 |

| Storage | P403+P233, P405 |

| Disposal | P501 |

In case of exposure, immediate and appropriate first aid is critical. The following workflow outlines the necessary steps.

Experimental Protocol for Safe Handling and Dispensing

This protocol outlines the procedure for safely handling and dispensing this compound powder in a laboratory setting.

A. Preparation and Personal Protective Equipment (PPE)

-

Verify Fume Hood: Ensure a certified chemical fume hood is operational before starting.

-

Don PPE: Wear appropriate PPE, including:

-

Chemical safety goggles or a face shield.

-

Chemical-resistant nitrile gloves.

-

A lab coat.

-

-

Prepare Workspace: Lay down absorbent bench paper inside the fume hood to contain any potential spills.

-

Assemble Equipment: Place a calibrated analytical balance, weighing paper or boat, spatula, and the receiving vessel inside the fume hood.

-

Accessibility: Ensure a hazardous waste container and a chemical spill kit are readily accessible.

B. Dispensing Procedure

-

Equilibrate: Allow the sealed container of the chemical to reach room temperature before opening to prevent moisture condensation.

-

Transfer to Hood: Place the stock container in the fume hood.

-

Open Slowly: Slowly uncap the stock bottle to release any potential pressure.

-

Weighing: Using a clean spatula, carefully transfer the desired amount of powder from the stock container to the weighing paper on the balance. Avoid creating dust.[5]

-

Transfer to Vessel: Carefully transfer the weighed powder into the receiving vessel.

-

Seal Containers: Securely recap the stock bottle immediately after dispensing.

C. Cleanup and Waste Disposal

-

Decontaminate: Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth.

-

Dispose of Waste: Dispose of used weighing paper, gloves, and contaminated bench paper in a designated solid hazardous waste container.

-

Final Wash: After the procedure is complete, wash hands thoroughly with soap and water.

Storage and Disposal

Proper storage and disposal are crucial for maintaining chemical integrity and ensuring safety.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] It should be stored locked up and apart from incompatible materials or foodstuff containers.[5] Recommended storage temperatures vary by supplier, ranging from room temperature to 2-8°C.[3][4]

-

Disposal: Dispose of contents and containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[5] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7] Do not allow the product to enter sewer systems.[7]

References

An In-depth Technical Guide on the General Hazards and Toxicity of Bromoalkyl Piperidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a fundamental structural motif in a vast number of pharmaceuticals and bioactive compounds, prized for its ability to confer favorable physicochemical properties. The introduction of a bromoalkyl substituent to the piperidine nitrogen or ring structure creates a class of compounds, bromoalkyl piperidines, with a unique combination of properties. The piperidine core can interact with various biological targets, while the bromoalkyl moiety introduces potential for alkylating activity. This dual nature makes a thorough understanding of their toxicological profile essential for safe handling and for the development of novel therapeutics with minimized off-target effects.

This technical guide provides a comprehensive overview of the known and potential hazards associated with bromoalkyl piperidines. It consolidates available quantitative toxicological data, details standard experimental protocols for toxicity assessment, and explores the underlying mechanisms of action that contribute to their toxic effects.

General Hazards and Classification

Bromoalkyl piperidines, as a class, are generally considered hazardous substances. The specific hazards are dependent on the position and length of the bromoalkyl chain, as well as other substitutions on the piperidine ring. Based on available safety data sheets (SDS) for piperidine and some brominated derivatives, the following hazards are commonly cited:

-

Acute Toxicity: Many piperidine derivatives are harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: The basic nature of the piperidine nitrogen can lead to skin irritation or burns upon direct contact.[1]

-

Serious Eye Damage/Irritation: Direct contact with the eyes can cause severe irritation or damage.[1]

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

It is crucial to consult the specific safety data sheet for any individual bromoalkyl piperidine to obtain detailed and compound-specific hazard information.

Quantitative Toxicological Data

Quantitative toxicological data for the specific class of bromoalkyl piperidines is limited in the public domain. The following tables summarize the available data for the parent compound, piperidine, to provide a baseline for understanding the potential toxicity. Researchers should treat these values as indicative and perform specific testing for any new bromoalkyl piperidine derivative.

Table 1: Acute Toxicity of Piperidine

| Species | Route of Administration | LD50/LC50 | Reference(s) |

| Rat | Oral | 133 - 740 mg/kg | [1][2] |

| Rabbit | Dermal | 276 mg/kg | [3][4] |

| Rat | Inhalation | 4.8 mg/L (4h) | [2][4] |

| Mouse | Inhalation | 6000 mg/m³ (2h) | [5] |

| Mouse | Oral | 30 mg/kg | [5] |

Table 2: In Vitro Cytotoxicity of Selected Piperidine Derivatives

| Compound/Derivative Class | Cell Line(s) | IC50/GI50 | Notes | Reference(s) |

| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 | Submicromolar to low micromolar | Demonstrated tumor-selective toxicity. | [6] |

| N-substituted piperazinyl quinolones | Various cancer cell lines | Comparable to etoposide | O-benzyl functionalization increased cytotoxicity. | [7] |

| Highly functionalized piperidines | U251, MCF7, NCI/ADR-RES, NCI-H460, HT29 | Varied, some highly active | Also assessed for radical scavenging and DNA interaction. | [8] |

| N1-aziridinylspermidine (spermidine analog) | L1210, HL60 | 0.15 µM, 0.11 µM | Aziridinyl group confers potent cytotoxicity. | [9] |

Disclaimer: The data in Table 2 are for various functionalized piperidines and not specifically for bromoalkyl piperidines, for which specific IC50 data is scarce in the literature. These values are presented to illustrate the range of cytotoxic potential within the broader class of piperidine derivatives.

Mechanisms of Toxicity

The toxicity of bromoalkyl piperidines can be attributed to several mechanisms, stemming from both the piperidine ring and the reactive bromoalkyl chain.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The piperidine scaffold is structurally similar to parts of the endogenous neurotransmitter acetylcholine. As such, many piperidine derivatives can interact with nicotinic acetylcholine receptors (nAChRs).[10][11] This interaction can lead to a range of neurological and physiological effects. Depending on the specific structure, these compounds can act as agonists or antagonists of nAChRs.[11] Persistent activation or blockade of these receptors, which are crucial for neurotransmission in the central and peripheral nervous systems, can lead to neurotoxicity.[10] Some piperidine alkaloids are known teratogens, and this effect is thought to be mediated through their action on fetal nAChRs, leading to reduced fetal movement and subsequent musculoskeletal deformities.[4][10]

Alkylation of Biomolecules and Genotoxicity

The bromoalkyl functional group is a key determinant of a second major toxicity mechanism. The carbon-bromine bond is susceptible to nucleophilic attack, allowing the compound to act as an alkylating agent.[12][13] This reactivity enables bromoalkyl piperidines to form covalent bonds with nucleophilic sites on a variety of biological macromolecules, most critically DNA.[14][15]

Alkylation of DNA can lead to the formation of DNA adducts, which can disrupt normal DNA replication and transcription.[16][17] If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations, chromosomal aberrations, and ultimately, genotoxicity and carcinogenicity.[14][18] The alkylation of other biomolecules, such as proteins and lipids, can also disrupt cellular function and contribute to cytotoxicity.[13]

Experimental Protocols

A thorough toxicological assessment of bromoalkyl piperidines requires a combination of in vitro and in vivo assays. The following are detailed protocols for key experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the bromoalkyl piperidine compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., DMSO or saline) and untreated controls.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

-

Strain Selection: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with different mutations in the histidine or tryptophan operon.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Plate Incorporation Method:

-

To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.

-

Vortex briefly and pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+ or trp+) on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Acute Dermal Toxicity (as per OECD Guideline 402)

This test provides information on health hazards likely to arise from a single, short-term dermal exposure to a substance.

Methodology:

-

Animal Selection: Use healthy, young adult rats or rabbits.

-

Dose Selection: Use a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Preparation of Animals: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals (at least 10% of the body surface area).

-

Application of Test Substance: Apply the test substance uniformly over the shaved area. Cover the application site with a porous gauze dressing and non-irritating tape.

-

Exposure: The exposure period is 24 hours.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for 14 days. Record body weights weekly.

-

Necropsy: At the end of the study, perform a gross necropsy on all animals.

-

Data Analysis: The results are assessed in terms of the presence or absence of toxicity and mortality at each dose level. This allows for the classification of the substance according to the Globally Harmonized System (GHS).

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 6. mdpi.com [mdpi.com]

- 7. Functionalized N(2-oxyiminoethyl) piperazinyl quinolones as new cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lung surfactant as a biophysical assay for inhalation toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

- 12. nursingcecentral.com [nursingcecentral.com]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. researchgate.net [researchgate.net]

- 15. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA adducts-chemical addons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Piperidine Derivatives Using 1-(2-Bromoethyl)piperidine Hydrobromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of a piperidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its solubility, metabolic stability, and target-binding affinity. 1-(2-Bromoethyl)piperidine hydrobromide is a versatile and commercially available reagent that serves as a key building block for the facile introduction of the 2-(piperidin-1-yl)ethyl group onto various nucleophilic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of diverse piperidine derivatives utilizing this valuable synthetic tool.

The primary application of this compound lies in the alkylation of heteroatoms (N, O, S) and carbon nucleophiles. The presence of the hydrobromide salt necessitates the use of a base to liberate the free base of the reagent or to deprotonate the nucleophile, facilitating the nucleophilic substitution reaction.

General Reaction Scheme

The fundamental transformation involves the nucleophilic substitution of the bromide by a suitable nucleophile, as depicted in the following general scheme:

Caption: General Nucleophilic Substitution Reaction.

Applications in the Synthesis of Piperidine Derivatives

This section outlines the application of this compound in the alkylation of various nucleophiles, complete with quantitative data and detailed experimental protocols.

N-Alkylation of Heterocyclic Compounds and Amines

The introduction of the 2-(piperidin-1-yl)ethyl moiety onto nitrogen-containing heterocycles is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of lead compounds.

Quantitative Data for N-Alkylation Reactions:

| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Aminoindazole | Anhydrous K₂CO₃ | DMF | 80 | 24 | Not Specified |

| 1H-Pyrrole-2-carbaldehyde | NaH | DMSO / DMF | RT then 125 | 1 / 24 | 82 (overall) |

| N'-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-2-methyl-5-nitrobenzenesulfonohydrazide | Cs₂CO₃ | DMF | RT | 2 | Not Specified |

Experimental Protocol: Synthesis of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde

This protocol describes the N-alkylation of 1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. The reaction proceeds in two steps: initial alkylation with a bromo-chloro precursor followed by substitution with piperidine. A similar one-step reaction can be envisioned using this compound with a suitable base.

-

Step 1: Synthesis of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde

-

Dissolve 1H-pyrrole-2-carbaldehyde in DMSO.

-

Slowly add sodium hydride (60% dispersion in mineral oil) to the solution and stir for 30 minutes at room temperature.

-

Add 1-bromo-2-chloroethane dropwise and reflux the mixture for 1 hour at 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated NaCl solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde.[1]

-

-

Step 2: Synthesis of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde

-

Combine 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde and piperidine in DMF.

-

Heat the mixture and stir for 24 hours at 125 °C, monitoring the reaction by TLC.

-

After completion, add the mixture to a saturated NaCl solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the final product.[1]

-

Caption: Workflow for Pyrrole Derivative Synthesis.

O-Alkylation of Phenols

The Williamson ether synthesis using this compound is a reliable method for preparing piperidine-containing aryl ethers, which are common substructures in antihistamines and other pharmacologically active compounds.

Quantitative Data for O-Alkylation Reactions:

| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 12 | Not Specified |

Experimental Protocol: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)aniline

This protocol outlines the synthesis of a key aniline intermediate, which can be further functionalized. The synthesis involves the O-alkylation of 4-nitrophenol followed by the reduction of the nitro group.

-

Step 1: Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)piperidine

-

To a solution of 4-nitrophenol in acetone, add anhydrous potassium carbonate.

-

Stir the mixture for 10 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to reflux for 12 hours.

-

After completion, evaporate the acetone and add water to the residue.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer in vacuo and purify the residue by silica gel chromatography.